2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide
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Overview
Description
2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide is a chemical compound that belongs to the class of organic compounds known as amides. It features a chloro group, a cyano group, and an indene moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene derivative, which is then functionalized to introduce the cyano group.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the chlorinated intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.
Reduction Reactions: The cyano group can be reduced to an amine, providing access to different functionalized compounds.
Oxidation Reactions: The indene moiety can undergo oxidation to form indanone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the indene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(1R)-1-phenylethyl]propanamide
- 2-Chloro-N-[(1R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]propanamide
Uniqueness
2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the chloro, cyano, and indene moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8(14)13(17)16-12-6-5-10-9(7-15)3-2-4-11(10)12/h2-4,8,12H,5-6H2,1H3,(H,16,17)/t8?,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFWWOCAMFQVGH-LESKNEHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=C(C=CC=C12)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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